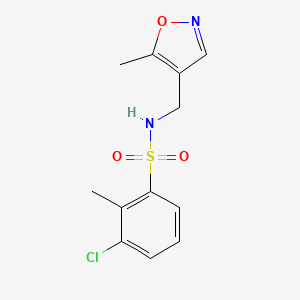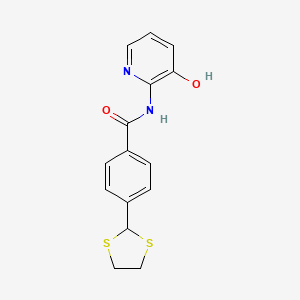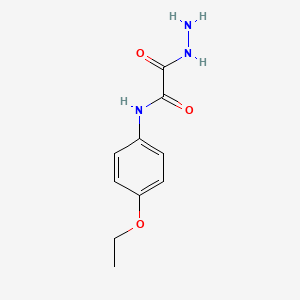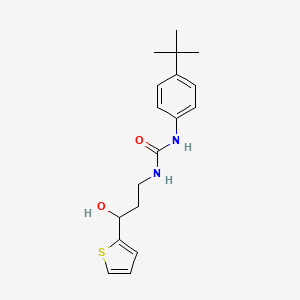![molecular formula C24H18ClNO3 B2881822 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide CAS No. 923192-04-5](/img/structure/B2881822.png)
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. This could include looking at how the compound reacts with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at the compound’s spectral data .Applications De Recherche Scientifique
Photocatalytic Degradation
- Application: Photocatalytic degradation using TiO2-loaded adsorbent supports, like zeolite, silica, and activated carbon, enhances the mineralization rate of propyzamide, a compound structurally similar to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide (Torimoto et al., 1996).
Metabolic Conversion Studies
- Application: Investigating the metabolic conversion of N-methylbenzamides, which are structurally related to the compound , to N-(hydroxymethyl) compounds, providing insights into the metabolism of benzamide derivatives (Ross et al., 1983).
CNS Dopamine Receptor Imaging
- Application: Benzofuran-based compounds have been synthesized and characterized for their potential in central nervous system (CNS) D-2 dopamine receptor imaging, which is crucial for diagnosing and researching neurological disorders (Murphy et al., 1990).
Antitumor Agents
- Application: Certain dihydrobenzofuran lignans and related compounds, similar in structure to the compound of interest, have shown potential as antitumor agents by inhibiting tubulin polymerization (Pieters et al., 1999).
Marine Endophytic Fungus Research
- Application: Investigation of compounds isolated from marine endophytic fungus, which includes benzofuran derivatives, for their antitumor and antimicrobial activities (Xia et al., 2011).
Organic Synthesis
- Application: Synthesis of benzofuran-based compounds as tubulin polymerization inhibitors, indicating their potential use in cancer therapy (Li et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetProstaglandin G/H synthase 1 and Bcl-2/Mcl-1 proteins . These proteins play crucial roles in inflammation and apoptosis, respectively.
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of Bcl-2/Mcl-1 proteins can lead to increased apoptosis, potentially making such compounds useful in cancer treatment .
Pharmacokinetics
Similar compounds have been noted to have low oral bioavailability due to their susceptibility to proteolytic degradation . They are often administered via intravenous, subcutaneous, or intramuscular routes .
Result of Action
Based on the targets and mode of action, it can be inferred that the compound may reduce inflammation and increase apoptosis in certain cells .
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-14-3-5-17(6-4-14)24(28)26-19-11-12-20-15(2)23(29-21(20)13-19)22(27)16-7-9-18(25)10-8-16/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQSFLUMSKFVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2881740.png)

![(2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2881745.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2881746.png)
![N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2881748.png)
![1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2881749.png)
![N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide](/img/structure/B2881750.png)


![N-(4-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2881754.png)
![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)


